molecular formula C10H18F2N2 B1404085 4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine CAS No. 1613193-67-1

4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine

Cat. No.: B1404085
CAS No.: 1613193-67-1
M. Wt: 204.26 g/mol
InChI Key: IDMPJTFYTPWRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is a fluorinated piperidine derivative with the molecular formula C₉H₁₆F₂N₂ and a molecular weight of 190.23 g/mol (CAS: 1061682-67-4) . Its structure combines a piperidine core substituted with a 3,3-difluoropyrrolidine moiety via a methylene linker. The fluorine atoms at the 3,3-positions of the pyrrolidine ring enhance electronegativity and metabolic stability, making the compound a candidate for pharmaceutical applications, particularly in central nervous system (CNS) therapeutics and enzyme modulation .

Properties

IUPAC Name

4-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2/c11-10(12)3-6-14(8-10)7-9-1-4-13-5-2-9/h9,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMPJTFYTPWRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine typically involves the reaction of piperidine with a difluoropyrrolidine derivative. The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent unwanted side reactions. The temperature is maintained between 2-8°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Stereoisomeric Variants

Enantiomers such as (3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine and (3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine (CAS: 1932135-51-7 and 1932025-35-8, respectively) exhibit identical molecular formulas (C₁₀H₁₈F₂N₂ ) and weights (204.27 g/mol ) but differ in stereochemical configuration. These isomers may display divergent binding affinities to biological targets, such as G protein-coupled receptors (GPCRs), due to spatial orientation effects .

Piperidine-Pyrrolidine Hybrids

1-(Pyrrolidin-3-ylmethyl)-3-(trifluoromethyl)piperidine (CAS: 1250522-86-1) replaces the difluoropyrrolidine group with a trifluoromethyl-piperidine moiety.

Substituted Piperidines in Drug Development

  • BI 605906 (CAS: 960293-88-3): A thieno[2,3-b]pyridine derivative with a 4-(methylsulfonyl)piperidine group. Its larger structure (C₁₇H₂₂F₂N₄O₃S₂, MW: 432.51 g/mol) and sulfonyl group enhance kinase inhibition but reduce solubility compared to 4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine .
  • CP-93,393 : A pyrrolidine-2,5-dione derivative with a pyrimidine ring. Extensive metabolism via hydroxylation and glucuronidation (35–45% of dose) contrasts with the target compound’s fluorinated structure, which resists oxidative degradation .

Natural Piperidine Alkaloids

Piperidine alkaloids from Piper nigrum (e.g., nigramides A–S) feature amide-linked side chains. While these natural compounds lack fluorine substituents, they share piperidine-based bioactivity, such as sedative effects, highlighting the scaffold’s versatility .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₉H₁₆F₂N₂ 190.23 High metabolic stability, fluorinated
(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine C₁₀H₁₈F₂N₂ 204.27 Stereospecific binding
BI 605906 C₁₇H₂₂F₂N₄O₃S₂ 432.51 Kinase inhibition, sulfonyl group
CP-93,393 C₁₆H₂₁N₅O₃ 331.37 Pyrimidine ring, extensive metabolism

Table 2: Pharmacokinetic and Metabolic Profiles

Compound Metabolic Pathways Major Metabolites Plasma Half-Life (Monkeys)
This compound Minimal oxidation (fluorine stability) N/A (preclinical) Under investigation
CP-93,393 Hydroxylation, glucuronidation, pyrimidine cleavage 5-OH-CP-93,393 (M15), M18 ~6–8 hours

Research Findings and Implications

  • Metabolic Stability : The difluoropyrrolidine group in this compound reduces susceptibility to cytochrome P450-mediated oxidation, a limitation observed in CP-93,393’s pyrimidine ring cleavage .
  • Target Selectivity: Compared to BI 605906’s bulky thieno-pyridine core, the target compound’s compact structure may improve selectivity for dopamine or serotonin receptors .
  • Natural vs. Synthetic : Natural piperidine alkaloids (e.g., nigramides) lack fluorine but demonstrate CNS activity, suggesting fluorination could enhance potency or duration in synthetic analogs .

Biological Activity

4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. The presence of a piperidine ring substituted with a 3,3-difluoropyrrolidin-1-yl group enhances its lipophilicity and biological interaction capabilities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈F₂N₂
  • Molecular Weight : Approximately 250.29 g/mol

The difluoropyrrolidine moiety contributes significantly to the compound's properties, making it an interesting candidate for further pharmacological studies .

Pharmacological Targets

Research indicates that this compound interacts with various neurotransmitter receptors and enzymes that are pivotal in neurological disorders. Key areas of investigation include:

  • Neurotransmitter Receptors : The compound has shown potential effects on serotonin and dopamine receptors, which are critical in mood regulation and psychiatric disorders.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurodegenerative diseases, similar to other piperazine derivatives .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : The compound's structural configuration allows for effective binding to target receptors, enhancing its pharmacological efficacy.
  • Inhibition of Acetylcholinesterase : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease .
  • Modulation of Neurotransmitter Levels : By interacting with neurotransmitter systems, it may help stabilize mood and cognitive functions.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of compounds related to this compound. Below is a summary of notable findings:

StudyCompoundBiological ActivityKey Findings
Study 14-(Aminomethyl)-3,3-difluoropiperidineNeurotransmitter modulationShowed significant interaction with serotonin receptors (IC50 = 0.6 μM)
Study 2Piperazine derivativesAcetylcholinesterase inhibitionInhibition observed at peripheral sites; potential for Alzheimer's treatment
Study 3Structural analogsLipophilicity enhancementEnhanced binding affinity due to difluoropyrrolidine substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.